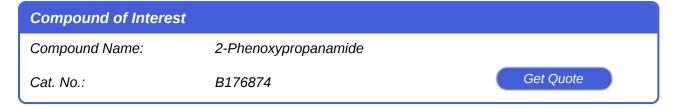


# Spectroscopic Data of 2-Phenoxypropanamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Phenoxypropanamide**, a molecule of interest in various research and development sectors. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural components and comparison with analogous compounds. The information herein serves as a valuable reference for the characterization and identification of **2-Phenoxypropanamide**.

# **Predicted Spectroscopic Data**

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Phenoxypropanamide**. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

## Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.30	t	2H	Ar-H (meta)
~7.00	t	1H	Ar-H (para)
~6.90	d	2H	Ar-H (ortho)
~6.50	br s	1H	-NH2
~4.60	q	1H	-CH-
~1.60	d	3H	-СН₃

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz. CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
~175	C=O (Amide)
~158	Ar-C (ipso, attached to O)
~130	Ar-CH (meta)
~122	Ar-CH (para)
~115	Ar-CH (ortho)
~75	-CH-
~18	-СН₃

Table 3: Predicted Infrared (IR) Absorption Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3350 - 3180	Strong, Broad	N-H Stretch	Primary Amide
3070 - 3010	Medium	C-H Stretch	Aromatic
2980 - 2960	Medium	C-H Stretch	Alkyl
~1650	Strong	C=O Stretch	Amide I Band
1600, 1490	Medium-Strong	C=C Stretch	Aromatic Ring
~1550	Medium	N-H Bend	Amide II Band
1260 - 1200	Strong	C-O Stretch	Aryl Ether
~1100	Strong	C-N Stretch	Amide

**Table 4: Predicted Mass Spectrometry (MS)** 

**Fragmentation Data** 

m/z	Proposed Fragment Ion	Notes
165	[C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> ] <sup>+</sup>	Molecular Ion (M+)
121	[C7H5O2] <sup>+</sup>	Loss of propanamide radical
94	[C <sub>6</sub> H <sub>6</sub> O] <sup>+</sup>	Phenol radical cation
77	[C <sub>6</sub> H₅] <sup>+</sup>	Phenyl cation
72	[C₃H6NO] <sup>+</sup>	Propanamide fragment
44	[CH2=C(O)NH2]+	McLafferty rearrangement product

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as **2-Phenoxypropanamide**.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.
- Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition: Standard pulse sequences are used to acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
   Important parameters to set include the number of scans, relaxation delay, and spectral width.
- Data Processing: The raw data (Free Induction Decay FID) is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

#### Infrared (IR) Spectroscopy

- Sample Preparation (Solid):
  - KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum (of air or the ATR crystal) is first collected. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).



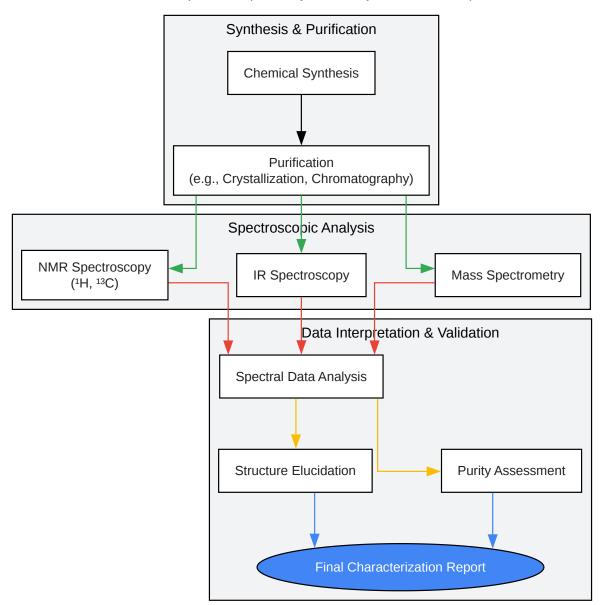
## **Mass Spectrometry (MS)**

- Sample Introduction: The solid sample can be introduced into the mass spectrometer via a direct insertion probe or after being dissolved in a suitable solvent for techniques like electrospray ionization (ESI).
- Ionization: Electron Impact (EI) is a common ionization technique for volatile and thermally stable compounds. For less stable molecules, softer ionization techniques like ESI or Chemical Ionization (CI) can be used.
- Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio
   (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.





#### Workflow for Spectroscopic Analysis of a Synthesized Compound

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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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